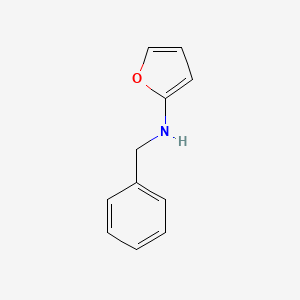

N-Benzylfuran-2-amine

Description

Contextualization within Furan (B31954) and Benzylamine (B48309) Chemical Spaces

N-Benzylfuran-2-amine is structurally defined by two key components: the furan-2-amine core and the N-benzyl substituent. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it is a prevalent scaffold in a vast number of natural products and synthetic compounds with diverse biological activities. wisdomlib.org The amino group at the 2-position of the furan ring provides a crucial point for chemical modification, influencing the molecule's electronic properties and serving as a handle for the synthesis of more complex derivatives.

The benzylamine portion of the molecule consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) bonded to a nitrogen atom. Benzylamine and its derivatives are also significant in medicinal chemistry and are found in a variety of pharmacologically active compounds. The presence of the benzyl group can impact the molecule's lipophilicity, steric profile, and potential for pi-stacking interactions, all of which can be critical for biological activity. A patent document lists this compound as a chemical compound with the formula C11H11NO, confirming its basic structural identity. google.com

Significance of the this compound Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are of paramount importance in chemistry, forming the basis for a majority of pharmaceuticals and biologically active compounds. The this compound scaffold combines the furan and benzylamine motifs, creating a unique structural framework. While direct research on the "this compound scaffold" is not extensively documented, the individual components are well-studied.

Furan derivatives are recognized as important pharmacophores in the development of therapeutic agents with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties. wisdomlib.org The synthesis of N-substituted furan derivatives is an active area of research, often aimed at creating libraries of compounds for biological screening. acs.orgresearchgate.net The introduction of different substituents on the amine nitrogen allows for the fine-tuning of the molecule's properties.

Overview of Research Trajectories Related to Furan-2-amine Derivatives

Research into furan-2-amine derivatives is largely driven by their potential applications in medicinal chemistry. Scientists have explored the synthesis of various N-substituted furfuryl amines and other furan-2-amine analogs to investigate their biological activities. acs.orgmdpi.com For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their antimicrobial properties. mdpi.com

Another research direction involves the use of furan-2-amine derivatives as building blocks in the synthesis of more complex heterocyclic systems. The reactivity of the amino group allows for its participation in cyclization reactions to form fused heterocyclic structures. arabjchem.org Furthermore, theoretical studies, such as Density Functional Theory (DFT), have been employed to understand the electronic properties and potential biological activities of furan-2-amine derivatives, for example, as inhibitors of cyclooxygenase enzymes. ekb.eg The general trend in the research of furan-containing compounds points towards the development of new synthetic methodologies and the exploration of their therapeutic potential. researchgate.net

Below is a data table of representative furan-2-amine derivatives and their reported research focus.

| Derivative Name | Research Focus |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Antimicrobial activity mdpi.com |

| 6-Phenylfuro[2,3-d]pyrimidin-2-amine | Synthesis of poly-N-heterocycles arabjchem.org |

| 4-(Furan-2-yl)thiazol-2-amine derivatives | Cyclooxygenase inhibitors ekb.eg |

| N-substituted-5-(hydroxymethyl)-2-furfuryl amines | Synthesis from biomass acs.orgcsic.es |

Structure

3D Structure

Properties

CAS No. |

81936-47-2 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-benzylfuran-2-amine |

InChI |

InChI=1S/C11H11NO/c1-2-5-10(6-3-1)9-12-11-7-4-8-13-11/h1-8,12H,9H2 |

InChI Key |

ARYHUCZYDWUSAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways for N Benzylfuran 2 Amine

Foundational Strategies for Furan (B31954) Ring Construction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common structural motif in many natural products and pharmaceuticals. wikipedia.org Its synthesis is a well-established area of organic chemistry, with several named reactions providing reliable routes to a wide variety of substituted furans.

Cyclization Reactions for Furan Core Assembly

One of the most prominent methods for constructing the furan nucleus is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org The reaction can be carried out under aqueous acidic conditions using protic acids like sulfuric acid or hydrochloric acid, or under anhydrous conditions with a Lewis acid or a dehydrating agent such as phosphorus pentoxide. wikipedia.org

Another significant cyclization method is the Feist-Benary furan synthesis. wikipedia.orgquimicaorganica.org This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine (B92270) or ammonia (B1221849). wikipedia.orguobaghdad.edu.iq The process is initiated by an aldol-type reaction, followed by an intramolecular O-alkylation and subsequent dehydration to form the furan product. youtube.comuwindsor.ca

| Synthetic Method | Starting Materials | Key Reagents/Conditions | General Product |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Substituted furans |

| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base (e.g., Pyridine, Ammonia) | Substituted furans |

Methodologies Involving α-Halo Ketones and β-Keto Esters

The Feist-Benary synthesis prominently features the reaction between α-halo ketones and β-keto esters. wikipedia.orgquimicaorganica.orguwindsor.ca In the presence of a base, the β-keto ester forms an enolate which then acts as a nucleophile, attacking the α-halo ketone. quimicaorganica.orguwindsor.ca This is followed by cyclization and dehydration to yield a substituted furan. quimicaorganica.orguwindsor.ca The reaction conditions can be tuned to favor the desired product, and various bases can be employed to catalyze the condensation. wikipedia.orguobaghdad.edu.iq A convenient one-pot synthesis of furans from β-keto esters and α-halo ketones has been developed using an acid- and base-supported reagent system. thieme-connect.comresearchgate.net

Dehydration-Mediated Furan Derivative Synthesis

The dehydration of certain polyols or diones can also lead to the formation of furan derivatives. A classic example is the acid-catalyzed dehydration of 2,5-hexanedione (B30556) to form 2,5-dimethylfuran. rsc.orgmdpi.com This intramolecular cyclization followed by the elimination of water is a direct application of the Paal-Knorr synthesis principle. wikipedia.org The reaction is typically driven by strong dehydrating agents and heat. wikipedia.orgrsc.org Studies have also explored the stereoselective intramolecular dehydration of 2,5-hexanediol (B147014) to produce cis-2,5-dimethyltetrahydrofuran, which can be a precursor to furan derivatives. acs.org

Approaches for the Introduction of the N-Benzyl Moiety

Once the furan-2-amine core is established, or a suitable precursor is in hand, the next critical step is the introduction of the benzyl (B1604629) group onto the nitrogen atom. This is typically achieved through reductive amination or N-alkylation reactions.

Reductive Amination Strategies for Benzylamine (B48309) Integration

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgnumberanalytics.com In the context of synthesizing N-benzylfuran-2-amine, this strategy would typically involve the reaction of a furan-containing aldehyde or ketone (like furfural) with benzylamine in the presence of a reducing agent. nih.govacs.org The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. numberanalytics.com

A variety of reducing agents can be employed, including sodium borohydride, catalytic hydrogenation (e.g., using palladium on carbon), or transfer hydrogenation with reagents like ammonium (B1175870) formate. numberanalytics.com The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. numberanalytics.comkanto.co.jp For instance, supported palladium nanoparticles have shown high activity and selectivity in the reductive amination of furfuraldehydes with various amines, including benzylamine. acs.orgmdpi.com

| Component | Role | Examples |

|---|---|---|

| Carbonyl Compound | Furan precursor | Furfural, 2-Acetylfuran |

| Amine | Source of the benzyl group | Benzylamine |

| Reducing Agent | Reduces the intermediate imine | H₂/Pd/C, NaBH₄, Ammonium formate |

| Catalyst | Facilitates the reduction | Palladium, Nickel, Iridium complexes kanto.co.jpacs.org |

N-Alkylation Reactions on Nitrogen Centers

Direct N-alkylation of a pre-formed furan-2-amine with a benzyl halide (e.g., benzyl bromide) is another viable route. masterorganicchemistry.com This reaction is a classic SN2 substitution where the amine acts as a nucleophile, displacing the halide from the benzyl group. masterorganicchemistry.com However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com

To control the selectivity towards mono-N-alkylation, specific reaction conditions and reagents can be employed. The use of a suitable base is often crucial to neutralize the hydrogen halide formed during the reaction and to modulate the reactivity of the amine. researchgate.net Recent advancements have focused on developing catalytic systems, for example, using ruthenium or iridium complexes, that can achieve selective N-alkylation of amines with alcohols under milder conditions, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This approach avoids the use of alkyl halides and generates water as the only byproduct. nih.gov

Integrated Synthetic Protocols for this compound Framework

The construction of the this compound framework can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Multi-Step Organic Synthesis Sequences for Aminofuran Derivatives

Traditional approaches to aminofuran derivatives often involve sequential reactions. These multi-step syntheses, while foundational, can sometimes be limited by lower atom economy and the use of hazardous reagents. A general, traditional pathway might involve the following stages:

Furan Ring Formation: Synthesis of the core furan ring from acyclic precursors.

Functionalization: Introduction of a leaving group, such as a halogen, at the 2-position of the furan ring.

Amination: Nucleophilic substitution of the leaving group with benzylamine.

For instance, a common method for synthesizing aminofuran derivatives involves the reaction of furan derivatives with amines under controlled conditions. The synthesis of related compounds, such as 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde and 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde, follows multi-step pathways that include the formation of the furan ring, introduction of an aldehyde group, and subsequent amine substitution. vulcanchem.comevitachem.com These methods highlight the modular nature of multi-step synthesis, allowing for the introduction of various substituents.

A typical sequence for a related compound, methyl 4-aminofuran-2-carboxylate hydrochloride, involves bromination, dehalogenation, coupling, and deprotection steps. smolecule.com While not a direct synthesis of this compound, this illustrates the classical multi-step logic applied to aminofuran synthesis.

Cascade and One-Pot Reaction Architectures

To improve synthetic efficiency, cascade and one-pot reactions have emerged as powerful strategies. These reactions combine multiple transformations in a single reaction vessel, minimizing purification steps and reducing waste.

A notable one-pot approach involves the reductive amination of furanic aldehydes. acs.orgcsic.es This method allows for the direct synthesis of N-substituted furfuryl amines from readily available starting materials. For the synthesis of this compound, this could conceptually involve the reaction of a suitable furan aldehyde with benzylamine in the presence of a reducing agent.

Another example of a cascade reaction is the synthesis of 2-benzofuran-2-ylacetamides from 1-(2-allyloxyaryl)-2-yn-1-ols and amines. nih.govacs.org This process involves a sequence of Pd(0)-catalyzed deallylation followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization. While this produces a benzofuran (B130515) derivative, the underlying principle of sequential catalytic cycles in one pot is applicable to the synthesis of other complex amine-containing heterocycles.

Cesium carbonate has been shown to mediate cascade reactions for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org This process involves a Michael addition followed by lactonization. Such base-mediated cascade strategies could be adapted for the synthesis of this compound from appropriate precursors.

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of C-N bonds and are highly relevant for the preparation of this compound.

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are a cornerstone for the synthesis of aryl and heteroaryl amines. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. The synthesis of this compound could be achieved by coupling a 2-halofuran with benzylamine using a suitable palladium catalyst system. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, making it applicable to a wide range of substrates under milder conditions. wikipedia.org

Palladium catalysis is also instrumental in cascade reactions, as seen in the synthesis of 2-benzofuran-2-ylacetamides, where both Pd(0) and Pd(II) species play a role in sequential catalytic cycles. nih.govacs.org Furthermore, palladium-catalyzed reductive amination of furanic aldehydes provides a direct route to N-substituted furfuryl amines. acs.orgcsic.esresearchgate.net

A palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, including amines, has been developed. unicatt.itrsc.orgrsc.org This reaction proceeds well with a Pd2(dba)3/dppf catalytic system for nitrogen-based nucleophiles. rsc.org

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of C-N bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures, often in the presence of a copper catalyst and a base. While harsher than palladium-catalyzed methods, modern advancements have introduced milder conditions and more efficient ligand systems. nih.gov The synthesis of this compound via an Ullmann-type reaction would involve reacting a 2-halofuran with benzylamine in the presence of a copper catalyst.

Copper(I)-catalyzed Ullmann-type C-N coupling has been successfully used for the one-pot synthesis of aminated benzo-fused heterocycles. nih.gov This method is advantageous due to the use of an inexpensive catalyst and aqueous ammonia as the nitrogen source, making it an environmentally and economically favorable option. nih.gov Copper catalysis is also employed in the synthesis of 3-amino-2-aroyl benzofurans, which can then undergo further N-arylation reactions. nih.gov

Cesium carbonate (Cs2CO3) has emerged as a versatile and effective base in a variety of organic transformations, including the synthesis of heterocyclic compounds. benthamdirect.com Its high solubility in polar aprotic solvents like DMF contributes to its enhanced reactivity, often referred to as the "cesium effect". nih.govacs.org

In the context of aminofuran synthesis, cesium carbonate can act as a promoter in cascade reactions. For example, it mediates the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives through a Michael addition and lactonization sequence. royalsocietypublishing.org It also facilitates the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans. nih.govacs.org These examples underscore the potential of cesium carbonate to mediate the key bond-forming steps required for the construction of the this compound scaffold, likely in combination with a transition metal catalyst or in a base-promoted cyclization or substitution reaction. royalsocietypublishing.orgnih.gov

Summary of Synthetic Approaches

The following table summarizes the key synthetic methodologies discussed for the preparation of N-substituted aminofurans, which are applicable to the synthesis of this compound.

| Methodology | Description | Key Reagents/Catalysts | Advantages | Reference(s) |

| Multi-Step Synthesis | Sequential formation and functionalization of the furan ring followed by amination. | Halogenating agents, organometallic reagents, amines | Modular, allows for diverse substitution patterns | smolecule.com, vulcanchem.com, evitachem.com |

| Cascade/One-Pot Reactions | Multiple reaction steps occur in a single pot, improving efficiency. | Pd catalysts, Cesium carbonate | Increased efficiency, reduced waste, fewer purification steps | royalsocietypublishing.org, nih.gov, acs.org, acs.org, csic.es |

| Palladium-Catalyzed Amination | Buchwald-Hartwig cross-coupling of a 2-halofuran with benzylamine. | Pd catalysts (e.g., Pd(OAc)2), phosphine ligands, base | High efficiency, broad substrate scope, mild conditions | wikipedia.org, organic-chemistry.org |

| Copper-Catalyzed Amination | Ullmann condensation of a 2-halofuran with benzylamine. | Cu catalysts (e.g., CuI, Cu2O), base | Inexpensive catalyst, useful for certain substrates | nih.gov, wikipedia.org, nih.gov |

| Cesium Carbonate Mediation | Use of Cs2CO3 as a base/promoter in cyclization or substitution reactions. | Cesium carbonate | Mild conditions, high reactivity in polar aprotic solvents | royalsocietypublishing.org, nih.gov, acs.org, benthamdirect.com |

Other Transition Metal Catalysis (e.g., Iron, Platinum)

While palladium and copper have been extensively studied, other transition metals like iron and platinum also serve as effective catalysts for the synthesis of furan rings, offering alternative and sometimes more cost-effective or efficient pathways.

Iron Catalysis

Iron, being abundant and environmentally benign, is an attractive catalyst in organic synthesis. An interesting protocol for synthesizing 2-aminofurans utilizes an iron salt as the catalyst. researchgate.net This method involves the reaction of 2-haloketones with tertiary amines or enamines. researchgate.netdntb.gov.ua The reaction is believed to proceed through a pathway that can be extended from tertiary amines to enamines, broadening the substrate scope. dntb.gov.ua For instance, iron(III)-catalyzed halogenation of simple ketones followed by metal-mediated O-arylation has been proposed as a one-pot approach for preparing highly substituted benzofurans, demonstrating iron's utility in key bond-forming steps. mdpi.com Specifically, FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones allows for the direct oxidative aromatic C–O bond formation to construct the benzofuran ring. mdpi.com

Platinum Catalysis

Platinum catalysts have proven highly efficient in synthesizing substituted furans, often under mild conditions. A notable method is the platinum(II) chloride-catalyzed cyclization of propargylic oxiranes. organic-chemistry.orgthieme-connect.com This reaction proceeds efficiently, and the presence of water can enhance reactivity, in some cases reducing reaction times significantly. thieme-connect.com The versatility of this method allows for the synthesis of furans with diverse substituents. organic-chemistry.orgresearchgate.net The proposed mechanism involves the coordination of the platinum catalyst to the alkyne, followed by cyclization and aromatization to form the furan ring. organic-chemistry.org

Another approach involves novel sequential reactions catalyzed by ruthenium and platinum complexes. A one-pot reaction can prepare a trisubstituted furan from a propargylic alcohol and a ketone with high regioselectivity. wiley.com In this system, two different catalysts, such as a diruthenium complex and PtCl₂, work sequentially in the same medium to promote distinct catalytic cycles. wiley.comnih.gov Platinum catalysis has also been investigated for generating α,β-unsaturated carbene intermediates from propargylic ethers, which can then undergo further reactions to form functionalized furans. mdpi.com

Table 1: Examples of Iron and Platinum Catalysis in Furan Synthesis

| Catalyst | Substrates | Key Reaction Type | Ref. |

|---|---|---|---|

| Iron Salt | 2-Haloketones and Tertiary Amines/Enamines | Cycloaddition | researchgate.netdntb.gov.ua |

| FeCl₃ | Electron-rich Aryl Ketones | Intramolecular Cyclization | mdpi.com |

| Platinum(II) chloride | Propargylic Oxiranes | Cycloisomerization | organic-chemistry.orgthieme-connect.com |

| PtCl₂ (with Ru-complex) | Propargylic Alcohols and Ketones | Sequential Catalysis | wiley.comnih.gov |

Radical Reaction Pathways in Furan and Benzofuran Formation

Radical reactions offer unique pathways for the construction of furan and benzofuran scaffolds, often enabling the formation of complex polycyclic structures. rsc.org These methods can proceed under various conditions, including visible-light mediation, and provide access to substitution patterns that may be difficult to achieve through other means. nih.gov

The formation of the benzofuran ring can be initiated through radical mechanisms. For instance, one conceivable pathway involves a radical reaction initiated by radicals derived from solvents like DMF, especially in systems lacking a suitably positioned electron-deficient carbon for intramolecular cyclization. researchgate.net Another theoretically modeled pathway suggests that benzofuran can be formed from the recombination of a phenol (B47542) radical with a vinyl radical. pcbiochemres.com

More synthetically controlled radical pathways have also been developed. Visible-light-mediated syntheses of benzofuran derivatives have been reported to proceed via a radical-mediated pathway involving a 5-exo-dig cyclization, followed by nucleophilic substitution and aromatization. nih.govacs.org Radical cyclizations are a key strategy in forming the furan ring from appropriately designed precursors. mdpi.com For example, a copper-catalyzed reaction for benzofuran synthesis has been proposed to involve a radical transfer between a benzothiophene (B83047) derivative and the copper catalyst to generate a key intermediate that subsequently cyclizes. nih.govacs.org These examples highlight the potential of harnessing radical intermediates for the synthesis of the furan core, a strategy that could be adapted for this compound by designing precursors that can undergo radical cyclization to form the desired aminofuran structure.

Precursor and Starting Material Design for this compound Synthesis

The synthesis of a specific target like this compound requires careful design of precursors and starting materials that align with the chosen synthetic methodology. The structure of the target molecule, featuring a furan ring substituted with a benzylamino group at the C2 position, guides the selection of appropriate building blocks.

For methods involving the formation of 2-aminofurans, the benzyl group can be incorporated either into one of the starting materials or introduced in a subsequent N-alkylation step.

Multi-component Reaction Strategies: One-pot syntheses involving multiple components are highly efficient. A plausible route to this compound could adapt methodologies used for other substituted furans. For instance, a one-pot reaction reacting an o-hydroxy aldehyde, an amine (specifically, benzylamine), and a substituted alkyne in the presence of a copper iodide catalyst has been reported for benzofuran synthesis. nih.govacs.org A similar three-component strategy starting with a suitable ketone, benzylamine, and an alkyne could potentially be developed.

Cyclization of Pre-functionalized Precursors:

From Haloketones and Amines: Based on the iron-catalyzed synthesis of 2-aminofurans from 2-haloketones and tertiary amines researchgate.net, a precursor strategy could involve reacting a suitable 2-haloketone with a tertiary amine containing a benzyl group, such as N,N-dibenzylmethylamine.

From Propargylic Precursors: Platinum-catalyzed cyclization of propargylic oxiranes or aziridines is a powerful method for furan synthesis. organic-chemistry.orgthieme-connect.com A precursor for this compound could be a propargylic aziridine (B145994) bearing an N-benzyl group. Cyclization of this precursor would directly yield a dihydrofuran intermediate that could be aromatized to the target compound.

From Pyridazine (B1198779) N-Oxides: A novel method transforms pyridazine N-oxides into 2-aminofurans. nih.gov A precursor could be a pyridazine N-oxide appropriately substituted to yield the desired furan structure, with the benzyl group being introduced before or after the furan ring formation.

Post-Furan-Formation Functionalization: An alternative strategy involves synthesizing a furan ring with a group at the C2 position that can be converted to the benzylamino group. This could involve:

Synthesizing 2-aminofuran itself and then performing a reductive amination with benzaldehyde (B42025) or a direct N-benzylation with benzyl halide.

Using C-H activation/functionalization. For example, palladium-catalyzed site-selective C-H bond functionalization has been used on 2-aminofurans, indicating that the furan ring can be modified after its initial synthesis. capes.gov.br

Table 2: Potential Precursors for this compound Synthesis

| Precursor Type | Description | Relevant Synthetic Method | Ref. |

|---|---|---|---|

| 2-Haloketone + Benzylamine derivative | Reaction of a haloketone with a tertiary amine containing a benzyl group. | Iron-catalyzed cycloaddition | researchgate.net |

| Propargylic N-benzyl aziridine | Cyclization of an aziridine already containing the N-benzyl group. | Platinum-catalyzed cyclization | organic-chemistry.orgthieme-connect.com |

| o-Hydroxy aldehyde + Benzylamine + Alkyne | One-pot multi-component reaction. | Copper-catalyzed synthesis | nih.govacs.org |

| Pyridazine N-oxide | Transformation of a heterocyclic precursor into a 2-aminofuran. | Photolysis and Rhodium catalysis | nih.gov |

| 2-Aminofuran + Benzaldehyde/Benzyl halide | Functionalization of a pre-formed 2-aminofuran ring. | Reductive amination / N-alkylation | N/A |

Mechanistic Elucidation of Chemical Transformations Involving N Benzylfuran 2 Amine

Mechanistic Pathways of the Amine Functional Group Reactivity

The secondary amine in N-Benzylfuran-2-amine is a potent nucleophile and a site for a variety of functional group interconversions. Its reactivity can be harnessed for building molecular complexity, either through direct substitution or by initiating cascade reaction sequences.

The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic. It readily reacts with a range of electrophiles in classic substitution reactions.

Acylation: Reaction with an acyl chloride or anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride), followed by deprotonation of the nitrogen, yields the corresponding tertiary amide, such as N-acetyl-N-benzylfuran-2-amine.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) occurs through an Sₙ2 mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step. This forms a tertiary ammonium (B1175870) salt, which can be deprotonated by a base to yield the neutral tertiary amine product.

| Reaction Type | Electrophile Example | Mechanism | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Nucleophilic Acyl Substitution | Tertiary Amide |

| Alkylation | Methyl Iodide | Sₙ2 (Bimolecular Nucleophilic Substitution) | Tertiary Amine |

| Sulfonylation | Tosyl Chloride | Nucleophilic Substitution at Sulfur | Sulfonamide |

The amine group can serve as the initiating point for complex cascade or domino reactions, where its initial transformation triggers subsequent reactions involving the furan (B31954) ring. A prominent example is an intramolecular Pictet-Spengler-type reaction.

The mechanism for such a cascade is as follows:

Iminium Ion Formation: The secondary amine of this compound reacts with an aldehyde (e.g., formaldehyde (B43269) or glyoxal). This condensation reaction, typically acid-catalyzed, forms a highly electrophilic N-acyliminium or simple iminium ion intermediate.

Intramolecular Cyclization: The electron-rich furan ring, acting as an internal π-nucleophile, attacks the iminium ion. The attack occurs at the C5 position of the furan, which is electronically activated by the C2-amino group.

Rearomatization/Final Step: This cyclization step forms a new six-membered ring, resulting in a fused bicyclic or tricyclic system. A final deprotonation step rearomatizes the system (if applicable) or neutralizes the charge, yielding a stable polycyclic product, such as a derivative of furopyridine or furopyrrolidone.

In this sequence, the amine's nucleophilicity is exploited to generate an electrophile, which is then captured by the nucleophilic furan ring in a highly efficient, bond-forming cascade. This demonstrates the synergistic reactivity of the two functional groups within the this compound scaffold.

Stereochemical Aspects and Control in this compound Synthesis

Achieving stereochemical control in the synthesis of furan-containing amines is a significant challenge in organic synthesis. For this compound, the stereochemistry at the α-carbon of the benzyl (B1604629) group, if substituted, or on the furan ring itself, can be of critical importance, particularly in the synthesis of chiral molecules with potential biological activity.

One established method for stereocontrolled synthesis involves the use of chiral auxiliaries. For instance, the synthesis of (R)-α-alkyl-2-furfurylamines has been achieved with high enantiomeric excess (91.4% to >98%) by employing (-)-2-hydroxypinan-3-one as a chiral auxiliary. tandfonline.com This approach relies on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Another powerful technique is asymmetric catalysis, which utilizes a chiral catalyst to favor the formation of one enantiomer over the other. While specific studies on the asymmetric synthesis of this compound are not abundant, related transformations provide valuable insights. For example, the conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters proceeds with high diastereoselectivity (>95:5 dr) to form β-amino esters that are precursors to more complex chiral nitrogen-containing heterocycles. clockss.org In this case, the stereochemistry is dictated by the chiral lithium amide reagent. The established (3S,αR)-configuration of the product was confirmed through single-crystal X-ray diffraction analysis. clockss.org

Furthermore, biocatalysis using enzymes like amine transaminases (ATAs) offers a green and highly selective route to chiral amines. Immobilized ATAs have been successfully used for the amination of furan-based aldehydes, demonstrating the potential for enzymatic synthesis of chiral furan-containing amines. mdpi.com

Role of Catalysts and Additives in Influencing Reaction Mechanisms

Catalysts and additives are instrumental in modulating the reaction pathways for the synthesis of this compound, primarily through palladium-catalyzed C-N cross-coupling reactions or iridium-catalyzed N-alkylation.

In palladium-catalyzed C-N cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical and can dramatically influence the efficiency and selectivity of the amination of aryl halides. Biaryl phosphine ligands have been shown to form highly active catalysts for these transformations. acs.org The steric and electronic properties of the ligand dictate the stability and reactivity of the palladium complex throughout the catalytic cycle, which includes oxidative addition, amine coordination and deprotonation, and reductive elimination.

For the synthesis of related 2-aminobenzofurans, the choice of ligand has a significant impact on the reaction outcome. For instance, in the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, different ligands were optimal for different types of nucleophiles. With nitrogen-based nucleophiles, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand in the presence of a Pd₂(dba)₃ catalyst resulted in good to excellent yields of the corresponding 2-(aminomethyl)benzofurans. rsc.org In contrast, for other nucleophiles, different ligands such as XPhos were more efficient. unicatt.it

The following table illustrates the effect of different phosphine ligands on the yield of a palladium-catalyzed amination reaction of a benzofuran (B130515) derivative, which serves as a model for the synthesis of this compound.

Table 1: Effect of Phosphine Ligand on the Yield of a Palladium-Catalyzed Amination Reaction

| Entry | Phosphine Ligand | Yield (%) |

|---|---|---|

| 1 | P(o-fur)₃ | — |

| 2 | dppe | 60 |

| 3 | dppf | 87 |

Reaction Conditions: benzofuran-2-ylmethyl acetate, amine, Pd₂(dba)₃, K₂CO₃, MeCN, 120 °C. Data sourced from a study on the synthesis of 2-(aminomethyl)benzofurans. rsc.org

The solvent and reaction temperature are crucial parameters that can significantly alter the stereoselectivity and yield of a reaction by influencing the energy landscape of the transition states.

In the context of Diels-Alder reactions involving furan, which can be a key step in constructing substituted furan rings, the solvent has been shown to have a profound effect on the stereochemical outcome. For the reaction of furan with maleic anhydride, quantum chemical calculations have shown that while the endo-isomer is kinetically favored in the gas phase, the inclusion of solvent effects, particularly in a polar solvent like acetonitrile, shifts the preference towards the exo-isomer. chemrxiv.org This is attributed to the solvent's influence on the potential energy surface of the reaction, which can alter the relative stability of the transition states leading to the different stereoisomers. chemrxiv.org

The effect of temperature is also significant. In the Diels-Alder reaction of furan with maleimide, the endo-selectivity is favored at temperatures below 320 K. chemrxiv.org This temperature dependence highlights the delicate balance between the kinetic and thermodynamic control of the reaction.

For the N-alkylation of amines with alcohols, which is a common method for synthesizing secondary amines like this compound, the solvent can influence the catalyst's activity. In a study on iridium-catalyzed N-alkylation, nonpolar organic solvents like toluene (B28343) and xylene generally led to better catalytic activity compared to polar organic solvents like DMF. nih.gov Interestingly, water was also found to be an effective and green solvent for this transformation. nih.gov

The following table demonstrates the influence of the solvent on the yield of a cyclization reaction to form a substituted furan-2-one derivative, providing insight into how solvent choice can impact related syntheses.

Table 2: Influence of Solvent on the Yield of a Furan-2-one Synthesis

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Methanol | - |

| 2 | Acetonitrile | - |

| 3 | Dichloromethane | - |

| 4 | Tetrahydrofuran (B95107) | - |

| 5 | Ethanol | 48 |

Reaction Conditions: Benzaldehyde (B42025), aniline, dimethyl acetylenedicarboxylate, MNPs-DBN tribromide catalyst, room temperature. Data sourced from a study on the synthesis of substituted furan-2-one derivatives. nanomaterchem.com

Advanced Spectroscopic Characterization Techniques for N Benzylfuran 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. uobasrah.edu.iq For a molecule like N-Benzylfuran-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound provides crucial information based on the chemical shift (δ), integration, and multiplicity of the signals. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (δ 7.2-7.4 ppm), while the protons of the furan (B31954) ring resonate at distinct chemical shifts due to the heteroatom's influence. The benzylic methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom are expected to appear as a singlet or doublet (if coupled to the N-H proton) around δ 4.3 ppm. The amine (N-H) proton signal can vary in position and may appear as a broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbons of the furan ring are particularly characteristic, with the carbon atom C2, bonded to the nitrogen, showing a significant downfield shift. Aromatic carbons of the benzyl group resonate in the typical range of δ 127-140 ppm.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on general chemical shift principles and data from related benzofuran (B130515) structures. rsc.orgdea.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Furan H3 | ~6.3 | ~98.0 |

| Furan H4 | ~6.2 | ~105.0 |

| Furan H5 | ~7.2 | ~141.0 |

| Furan C2 | - | ~158.0 |

| Furan C3 | - | ~98.0 |

| Furan C4 | - | ~105.0 |

| Furan C5 | - | ~141.0 |

| Benzyl CH₂ | ~4.3 | ~48.0 |

| Benzyl C1' | - | ~139.0 |

| Benzyl C2'/C6' | ~7.3 | ~127.5 |

| Benzyl C3'/C5' | ~7.4 | ~128.8 |

| Benzyl C4' | ~7.3 | ~127.0 |

| Amine NH | Variable (e.g., ~3.5) | - |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduprinceton.edu For this compound, COSY would show correlations between the adjacent protons on the furan ring (H3-H4, H4-H5) and within the benzyl ring. It would also confirm the coupling between the N-H proton and the benzylic CH₂ protons, if present. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. epfl.chyoutube.com It is invaluable for definitively assigning carbon signals. For instance, the furan proton signals at ~6.3, ~6.2, and ~7.2 ppm would correlate to their respective carbon signals at ~98.0, ~105.0, and ~141.0 ppm, confirming their assignments. dea.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-4 bonds) correlations between protons and carbons. scribd.comyoutube.com This is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

Correlation from the benzylic CH₂ protons to the furan C2 carbon, confirming the point of attachment.

Correlations from the benzylic CH₂ protons to the C1' and C2'/C6' carbons of the benzyl ring.

Correlations from the furan protons to other carbons within the furan ring, helping to solidify their assignments. dea.gov

Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govmdpi.com For this compound (molecular formula C₁₁H₁₁NO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₁₁H₁₂NO⁺ | 174.0913 | Typically within 5 ppm |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to elucidate the structure. whitman.edu For this compound, key fragmentation pathways would include:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. miamioh.edulibretexts.org For this compound, this would involve the cleavage of the bond between the benzylic carbon and the phenyl ring, leading to the formation of a highly stable tropylium ion at m/z 91.

Formation of Furan-containing Ions: Cleavage of the N-C(benzyl) bond can produce a protonated 2-aminofuran fragment.

Loss of the Amine Group: Fragmentation can also occur within the furan ring system, though the initial cleavages around the amine functional group are typically dominant.

The fragmentation of related benzofuran derivatives often involves cleavages that result in stable acylium ions or rearrangements that lead to the loss of small neutral molecules like CO. nih.gov

Interactive Table 3: Expected Key Fragment Ions for this compound in MS

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 173 | [C₁₁H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of benzyl group |

| 82 | [C₄H₄NO]⁺ | Furan-amine fragment after N-C bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation from benzyl group |

For certain types of mass spectrometric analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the analyte can be beneficial. spectroscopyonline.com Primary and secondary amines like this compound can sometimes exhibit poor chromatographic peak shape or thermal instability. Derivatization involves chemically modifying the amine group to create a more volatile or stable compound. iu.edu

Common strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group. This often improves chromatographic behavior and can introduce specific fragmentation patterns useful for identification. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the amine hydrogen with a trimethylsilyl (TMS) group, increasing the volatility of the compound for GC-MS analysis. iu.edu

Schiff Base Formation: Reaction with aldehydes can form a Schiff base, which can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry. nih.gov

These derivatization techniques can enhance sensitivity, improve chromatographic resolution, and provide additional structural confirmation for this compound and its analogues. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the molecular-level characterization of this compound and its derivatives. These techniques provide detailed information regarding the presence of specific functional groups, the nature of chemical bonds, and the conformational arrangement of the molecule.

The IR and Raman spectra of this compound are characterized by distinct vibrational modes originating from its three primary structural components: the furan ring, the secondary amine linkage, and the benzyl group. As a secondary amine, a key diagnostic feature is the N-H stretching vibration. This typically appears as a single, relatively weak to medium intensity band in the IR spectrum in the region of 3350–3310 cm⁻¹ libretexts.orgopenstax.orgorgchemboulder.com. The precise position and broadness of this peak are sensitive to hydrogen bonding, providing insights into the intermolecular and intramolecular interactions which influence the compound's solid-state packing or solution-state conformation.

The aromatic and heteroaromatic C-H stretching vibrations from the benzyl and furan rings are expected in the 3150–3000 cm⁻¹ region. Based on data from structurally similar compounds like N-benzyl-N-(furan-2-ylmethyl)acetamide, the furan C-H stretch can be anticipated around 3114 cm⁻¹ and the phenyl C-H stretch near 3056 cm⁻¹ scielo.br. The aliphatic C-H stretching from the methylene (-CH₂-) bridge would appear just below 3000 cm⁻¹.

The "fingerprint" region, below 1650 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the phenyl ring are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹, while the furan ring's C=C stretching is expected around 1504 cm⁻¹ scielo.br. The C-N stretching vibration is another crucial band for this class of compounds. For aromatic amines, this vibration gives rise to a strong band in the 1335–1250 cm⁻¹ range orgchemboulder.com. The spectrum will also feature bands corresponding to in-plane and out-of-plane C-H bending, as well as vibrations of the furan's C-O-C ether linkage.

Conformational analysis of this compound derivatives can be performed by observing shifts in these characteristic vibrational frequencies. Rotational isomers (rotamers) arising from hindered rotation around the C-N or C-C single bonds can lead to the appearance of new bands or splitting of existing bands in the spectra. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes can be assigned to distinct conformers, allowing for a detailed understanding of the molecule's three-dimensional structure and energetic landscape.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak - Medium |

| Aromatic C-H Stretch | Furan Ring | ~3114 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | ~3056 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium |

| C=C Stretch | Phenyl Ring | ~1600, ~1500 | Medium - Strong |

| C=C Stretch | Furan Ring | ~1504 | Medium - Strong |

| C-N Stretch | Aryl Amine | 1335 - 1250 | Strong |

| C-O-C Stretch | Furan Ring | 1250 - 1050 | Strong |

UV-Visible Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Visible spectroscopy is a fundamental technique for investigating the electronic structure of molecules containing chromophores—groups that absorb light in the ultraviolet or visible regions. In this compound, the electronic system is composed of two primary chromophores, the furan ring and the benzyl group, linked by an amine bridge which acts as a powerful auxochrome.

The absorption of UV radiation by this compound promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals. The key electronic transitions expected for this molecule are of the π → π* type, associated with the conjugated π-electron systems of the furan and benzene (B151609) rings globalresearchonline.net. The non-bonding (n) electrons on the nitrogen atom of the amine group can also participate in n → π* transitions.

The interaction between the nitrogen atom's lone pair and the π-systems of the aromatic rings is crucial to the molecule's electronic properties. This delocalization of electrons across the furan-N-benzyl system effectively extends the conjugation, which typically results in a bathochromic (red) shift—a shift of the absorption maximum (λmax) to a longer wavelength compared to the individual, non-interacting chromophores of furan and toluene (B28343). This phenomenon is well-documented in arylamines and similar conjugated systems like 2-phenylbenzofurans nih.govresearchgate.net.

The UV-Vis spectrum of this compound would be expected to show intense absorption bands characteristic of these π → π* transitions. Studies on related 2-phenylbenzofuran derivatives, which also feature conjugated aromatic systems, show strong absorptions in the UV region, and the exact position of λmax is sensitive to the planarity between the rings and the nature of substituents nih.gov. For this compound, the degree of coplanarity between the furan and benzyl moieties, dictated by the conformation around the nitrogen atom, will significantly influence the efficiency of π-conjugation and thus the energy of the electronic transitions. Any steric hindrance that forces the rings out of plane would likely cause a hypsochromic (blue) shift to shorter wavelengths.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |

|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | 200 - 400 nm | Furan Ring, Benzyl Ring (Conjugated System) |

| n → π | n (non-bonding) → π (anti-bonding) | > 280 nm | Amine N lone pair conjugated with rings |

Computational Chemistry and Theoretical Investigations of N Benzylfuran 2 Amine

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the molecular and electronic properties of organic compounds. frontiersin.orgekb.eg This method allows for a detailed examination of molecular structures, stability, and electronic characteristics with a favorable balance between accuracy and computational cost. frontiersin.org Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) or 6-31G(d,p), to solve the Schrödinger equation approximately. frontiersin.orgdntb.gov.uanih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For N-Benzylfuran-2-amine, DFT calculations can identify the equilibrium geometry by minimizing the energy with respect to all atomic coordinates. This process yields crucial data on bond lengths, bond angles, and dihedral angles. nih.govphyschemres.org

Conformational analysis, a key application of DFT, explores the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. In a flexible molecule like this compound, rotations around the C-N and C-C single bonds of the benzyl (B1604629) group lead to various conformers with different energies. A study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide using DFT calculations identified multiple stable conformations, highlighting the importance of such analysis. researchgate.net Theoretical calculations can predict the relative energies of these conformers, identifying the most abundant structures at room temperature. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is illustrative, based on typical values for similar furan (B31954) and amine structures calculated with DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(furan)-O | 1.37 |

| C(furan)-N | 1.38 | |

| N-C(benzyl) | 1.46 | |

| C(aromatic)-C(aromatic) | 1.39 | |

| **Bond Angles (°) ** | C-O-C (in furan) | 106.5 |

| C-N-C | 112.0 | |

| N-C-C (benzyl) | 113.5 | |

| Dihedral Angle (°) | Furan Ring-N-C(benzyl) | ~60-90 |

This interactive table demonstrates typical geometric parameters obtained from DFT optimization.

The correlation between calculated and experimental data for similar molecules is often high, validating the accuracy of the computational methods. nih.govacs.org For instance, the calculated bond lengths and angles for benzofuran (B130515) derivatives have shown only slight differences from experimental X-ray diffraction data. physchemres.org

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govphyschemres.orgmdpi.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. nih.govphyschemres.org This small energy gap facilitates intramolecular charge transfer, which is a key factor in many chemical and physical properties. physchemres.org DFT calculations are widely used to compute the energies of the HOMO, LUMO, and the resulting energy gap. ekb.eg

Beyond the HOMO-LUMO gap, DFT calculations can determine other global reactivity descriptors, providing a deeper understanding of a molecule's reactivity. dntb.gov.uanih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound Note: These values are representative for this class of compounds based on DFT studies.

| Parameter | Symbol | Formula | Typical Value |

| HOMO Energy | EHOMO | - | -5.5 to -6.5 eV |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.25 to -4.25 eV |

| Electrophilicity Index | ω | µ² / (2η) | ~1.5 to 2.5 eV |

| Chemical Softness | S | 1 / (2η) | 0.22 to 0.28 eV⁻¹ |

This interactive table presents key electronic properties derived from FMO energies.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict reactive sites. physchemres.org Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. nih.govphyschemres.org For this compound, the nitrogen atom and the oxygen of the furan ring would be expected to be negative potential sites. nih.gov

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra, which can then be compared with experimental results for structural validation. researchgate.netresearchgate.netnih.gov

Vibrational Spectra (IR & Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectra. researchgate.net This aids in the assignment of complex experimental spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netnih.govresearchgate.net The calculated shifts generally show good agreement with experimental data, helping to confirm molecular structure and assign specific resonances. researchgate.netresearchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netnih.gov These calculations provide the absorption wavelengths (λmax) and oscillator strengths, offering insight into the electronic structure and the nature of the electronic excitations. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| IR (cm⁻¹) | N-H stretch | ~3400 |

| C=C stretch (aromatic) | ~1600 | |

| C-O-C stretch (furan) | ~1050 | |

| ¹H NMR (ppm) | N-H proton | ~3.5 - 4.5 |

| Benzyl CH₂ protons | ~4.3 | |

| Aromatic protons | ~6.5 - 7.5 | |

| ¹³C NMR (ppm) | C-N (furan) | ~150 |

| Benzyl CH₂ | ~48 | |

| Aromatic Carbons | ~120 - 140 | |

| UV-Vis (nm) | π → π* transition | ~250 - 280 |

This interactive table shows representative spectroscopic data that can be predicted using computational methods.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects Exploration

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. numberanalytics.com

For this compound, MD simulations can map out its accessible conformational space by simulating its movements over nanoseconds or longer. This is particularly useful for understanding how the molecule behaves in solution. Solvent effects are crucial as they can significantly influence the stability of different conformers and the energy barriers for rotation. ornl.gov

Computational models can treat the solvent in two primary ways:

Explicit Solvent Models: Individual solvent molecules (e.g., water, methanol) are included in the simulation box, providing a detailed, atomistic description of solute-solvent interactions. numberanalytics.com

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. arxiv.org This approach is computationally less expensive but provides a less detailed picture of specific interactions like hydrogen bonding. arxiv.org

Recent advances include machine-learning approaches that bridge the gap between these models, aiming for the accuracy of explicit solvation with the efficiency of implicit models. arxiv.orgrsc.org By running MD simulations, one can understand how solvent molecules arrange around this compound and how this solvation shell affects its structure and dynamics. ornl.gov

Computational Elucidation of Reaction Mechanisms

Understanding the precise pathway a chemical reaction follows is a central goal of chemistry. Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. numberanalytics.comnumberanalytics.com

A chemical reaction proceeds from reactants to products through a high-energy, unstable configuration known as the transition state (TS). numberanalytics.comnumberanalytics.com The transition state represents the "point of no return" along the reaction coordinate. mit.edu Due to their fleeting nature, transition states are extremely difficult to observe experimentally, making computational identification essential. ims.ac.jp

Using DFT, researchers can locate the geometry of the transition state for a specific reaction involving this compound (e.g., N-alkylation, electrophilic aromatic substitution). numberanalytics.com Once the structures of the reactants, products, and the transition state are optimized, the energy difference between the reactants and the transition state can be calculated. This difference is the activation energy or energy barrier. numberanalytics.com

The magnitude of the energy barrier is a key determinant of the reaction rate. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. By calculating these barriers for different possible pathways, chemists can predict which reaction mechanism is most favorable. numberanalytics.com This information is critical for optimizing reaction conditions to improve yields and selectivity. numberanalytics.com

Construction of Potential Energy Surfaces for Reaction Pathways

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule or a system of molecules as a function of its geometry. researchgate.netlongdom.org By mapping the energy landscape, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. researchgate.netwikipedia.org The Born-Oppenheimer approximation, which assumes that the motion of electrons is much faster than that of nuclei, is a cornerstone for the concept of a PES. researchgate.net

For this compound, constructing a PES is essential for understanding its reactivity in various chemical transformations, such as cycloaddition reactions. researchgate.net For instance, in an intramolecular Diels-Alder reaction, a common reaction for furan derivatives, the PES can elucidate the stereoselectivity and the energetic barriers of the reaction. researchgate.netresearchgate.net Computational studies on related N-benzylfurfurylamines have shown that the regioselectivity of such reactions can be controlled by substituents on the furan ring. researchgate.net

The process of constructing a PES for a reaction of this compound would involve:

Identifying Reactants, Products, and Intermediates: Defining the starting and ending points of the chemical transformation.

Locating Transition States: Using computational algorithms to find the saddle points on the energy surface that connect reactants to products. This is a critical step as the energy of the transition state determines the reaction rate.

Calculating Reaction Paths: Tracing the minimum energy path from the transition state down to the reactants and products to confirm the connection. researchgate.net

Analyzing the Surface: Examining the stationary points to understand the thermodynamics and kinetics of the reaction.

High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to accurately compute the energies required for constructing the PES. frontiersin.org For a molecule like this compound, the PES can become multidimensional, depending on the number of atoms and the degrees of freedom being considered. longdom.org

In Silico Design and Prediction of Reactivity for this compound Derivatives

In silico design involves the use of computational methods to create novel molecules with specific desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. For this compound, this approach can be used to design derivatives with enhanced reactivity, selectivity, or specific biological activities.

The reactivity of this compound derivatives can be predicted by calculating various molecular properties derived from their electronic structure. Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. frontiersin.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. frontiersin.org This is invaluable for predicting sites of chemical reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity.

A hypothetical study on designing this compound derivatives for a specific application, such as increased efficacy in a particular reaction, might involve the steps and data presented in the interactive table below. In this example, various substituents are added to the furan or benzene (B151609) ring, and their effect on the HOMO-LUMO gap and a hypothetical reactivity score is calculated.

Interactive Data Table: In Silico Reactivity Prediction of this compound Derivatives

| Derivative | Substitution Site | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Score |

| This compound | - | - | -5.8 | -0.5 | 5.3 | 1.00 |

| Derivative 1 | Furan C5 | -NO₂ | -6.2 | -1.2 | 5.0 | 1.50 |

| Derivative 2 | Furan C5 | -OCH₃ | -5.5 | -0.3 | 5.2 | 1.15 |

| Derivative 3 | Benzene para | -Cl | -5.9 | -0.7 | 5.2 | 1.20 |

| Derivative 4 | Benzene para | -CN | -6.1 | -1.0 | 5.1 | 1.40 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing such data, researchers can identify promising candidates for synthesis and experimental validation. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govnih.gov QSAR models are powerful tools in drug discovery and materials science for predicting the activity of unsynthesized compounds. researchgate.net

To build a QSAR model for this compound derivatives, a dataset of compounds with known activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Physicochemical Descriptors: Such as logP (hydrophobicity), molar refractivity (MR), and molecular weight (MW). nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Electronic Descriptors: Like dipole moment, HOMO/LUMO energies, and partial charges on atoms. nih.gov

Steric Descriptors: Which account for the three-dimensional shape and size of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov

The general form of a linear QSAR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where cᵢ are the regression coefficients and Dᵢ are the molecular descriptors.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov A well-validated QSAR model can then be used to predict the activity of new this compound derivatives, guiding the design of more potent or effective compounds. mdpi.com

Interactive Data Table: Example of a QSAR Study for this compound Derivatives

| Compound ID | logP | Molar Refractivity | HOMO Energy (eV) | Observed Activity (IC₅₀, µM) |

| NBF-01 | 3.5 | 60.2 | -5.8 | 10.5 |

| NBF-02 | 4.1 | 65.8 | -5.9 | 8.2 |

| NBF-03 | 3.2 | 62.1 | -5.7 | 12.1 |

| NBF-04 | 4.5 | 70.4 | -6.1 | 5.6 |

| NBF-05 | 3.8 | 63.5 | -6.0 | 7.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

N Benzylfuran 2 Amine As a Versatile Building Block in Complex Chemical Synthesis

Precursor Role in the Synthesis of Advanced Heterocyclic Systems

N-Benzylfuran-2-amine is a valuable starting point for constructing more intricate heterocyclic structures. Hydrazonoyl halides, for instance, are key starting materials for many bioactive heterocyclic compounds. benthamscience.com The inherent reactivity of this compound makes it a suitable partner in reactions to form these complex systems. benthamscience.com

Synthesis of Fused Ring Systems (e.g., Benzofurans, Pyrrolones, Pyrazolyl Furans)

A significant use of this compound and its derivatives is in the creation of fused heterocyclic ring systems, which are prominent in medicinal chemistry. nih.govnih.gov

Benzofurans: The benzofuran (B130515) core is a vital structural element in many natural products and biologically active compounds. nih.govrsc.org Various methods exist for synthesizing benzofurans, often involving the cyclization of appropriately substituted precursors. nih.govorganic-chemistry.orgjocpr.commdpi.com For example, 2-aminobenzofurans can be synthesized through methods like the cycloaddition of ortho-quinone methides with isocyanides. nih.gov While direct synthesis from this compound is not the most common route, it can serve as a precursor to intermediates that are then transformed into benzofuran structures. researchgate.netmdpi.com The synthesis of the benzofuran ring is a key step in the total synthesis of many natural products. rsc.org

Pyrrolones: Pyrrolones, or pyrrolin-2-ones, are five-membered heterocyclic lactams with notable biological activity. orientjchem.org One synthetic route to N-benzyl-pyrrolones involves the reaction of furanones with benzylamine (B48309) to form an intermediate that is then cyclized. orientjchem.orgresearchgate.net This highlights how the N-benzyl group from a precursor like this compound can be incorporated into the final pyrrolone structure. Different strategies can be employed, such as the reaction of furanone derivatives with amines or the heterocyclization of Schiff bases. researchgate.net

Pyrazolyl Furans: The synthesis of molecules containing both pyrazole (B372694) and benzofuran rings has been a focus of research due to their potential pharmacological activities. ekb.egnih.govscielo.org.zaopenmedicinalchemistryjournal.com These hybrid compounds often exhibit promising antimicrobial and antitumor properties. ekb.egnih.govresearchgate.net Synthetic strategies typically involve the reaction of a benzofuran-containing intermediate with a hydrazine (B178648) derivative to construct the pyrazole ring. scielo.org.zamdpi.com For instance, a key starting material, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can be prepared and then used to synthesize a variety of benzofuran-pyrazole hybrids. nih.gov

Strategic Derivatization for Scaffold Diversity Enhancement

The ability to strategically modify this compound is essential for creating diverse molecular scaffolds, a key aspect of drug discovery. researchgate.net This derivatization can be achieved by targeting different parts of the molecule. For instance, multicomponent reactions can be used to create complex fused ring systems, such as benzofuran-fused piperidines, by reacting a benzofuran derivative with an amine and formaldehyde (B43269). rsc.org Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones also provide a pathway to fused ring systems. acs.org These methods allow for the construction of a wide range of molecular architectures from a common starting point.

Application in the Total Synthesis of Natural Products and Complex Bioactive Molecules

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods. sci-hub.se this compound and related structures can serve as important building blocks in the synthesis of complex natural products and bioactive molecules. mdpi.com The dearomatization of aromatic compounds, including furan (B31954) derivatives, is a powerful strategy for rapidly increasing molecular complexity in the total synthesis of natural products. researchgate.net The benzofuran scaffold, in particular, is found in a wide array of natural products with interesting biological activities, making its synthesis a key objective. rsc.org

Utilization in the Development of Organic Materials (e.g., photoelectronic devices)

Derivatives of this compound have potential applications in the development of organic materials for electronic devices. Benzofuran derivatives, for example, have been utilized in the construction of photoelectronic devices. acs.org Organic semiconductors are of great interest due to their tunable chemical structures and suitability for solution-based processing. dergipark.org.tr The benzophenone (B1666685) moiety, which can be seen as a related structural motif, is also found in molecules used as photoinitiators. nih.gov

Advanced Reactivity and Derivatization Studies of N Benzylfuran 2 Amine

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring within the N-Benzylfuran-2-amine scaffold is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The substitution pattern is dictated by the directing effects of the amino group and the inherent reactivity of the furan ring. The amino group at the 2-position is a powerful activating group and directs incoming electrophiles to the C5 position. However, the reactivity can be modulated by the nature of the electrophile and the reaction conditions.

Nitration: The introduction of a nitro group onto the furan ring is a key functionalization. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. dalalinstitute.com However, for sensitive substrates like furan derivatives, milder nitrating agents are often preferred to avoid degradation. google.com Reagents such as N-nitropyrazole can be employed for the nitration of electron-rich aromatics under mild conditions. nih.gov For instance, the nitration of furan itself with nitric acid in acetic anhydride (B1165640) yields 5-nitro-2-furaldehyde (B57684) diacetate. google.com In the case of this compound, nitration is expected to occur selectively at the 5-position of the furan ring due to the strong directing effect of the amine substituent. The use of modern nitrating agents can offer high yields and regioselectivity, even for complex molecules. googleapis.comresearchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netacs.org This reaction is known to be effective for furan derivatives, leading to the introduction of a formyl group. tandfonline.comtandfonline.com For this compound, the Vilsmeier-Haack reaction would be expected to yield N-benzyl-5-formylfuran-2-amine. The reaction proceeds through the formation of an electrophilic iminium species that attacks the electron-rich furan ring.

Acylation: Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction. However, traditional Lewis acid catalysts can sometimes lead to undesired side reactions with furan rings. Alternative methods for the acylation of furan derivatives have been developed. researchgate.net For instance, the acylation of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, a related benzofuran (B130515) derivative, proceeds specifically at the furan ring without affecting other functional groups. google.com This suggests that selective acylation of the furan moiety in this compound is feasible, likely at the 5-position.

Nucleophilic Reactions Involving the Amine Nitrogen Atom